molecular formula C29H34F2N4O7 B1530473 (1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid CAS No. 1365970-48-4

(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid

Cat. No.: B1530473
CAS No.: 1365970-48-4
M. Wt: 588.6 g/mol
InChI Key: GAWSCEHDGCHIPM-CARGABRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[262103,1205,10It is primarily used as a Hepatitis C virus (HCV) NS3/4A protease inhibitor, targeting the viral RNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid involves multiple steps, including the formation of the core pentacyclic structure and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while maintaining the purity and yield. This often requires optimization of reaction conditions, use of high-efficiency reactors, and implementation of purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to quantify and identify related compounds in pharmaceutical formulations .

Biology

In biological research, it is used to study the mechanisms of viral replication and the development of antiviral resistance. It serves as a tool to investigate the interactions between viral proteases and their inhibitors .

Medicine

Medically, this compound is used in combination with other antiviral agents to treat chronic Hepatitis C infections. It has shown high efficacy in achieving sustained virologic response (SVR) in patients .

Industry

Industrially, it is used in the production of antiviral medications. Its synthesis and formulation are critical for the development of effective Hepatitis C treatments .

Mechanism of Action

The compound exerts its effects by inhibiting the NS3/4A protease, an enzyme essential for the replication of the Hepatitis C virus. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. The molecular targets include the NS3/4A protease and associated pathways involved in viral RNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid has a unique pentacyclic structure that enhances its binding affinity and specificity for the NS3/4A protease. This structural uniqueness contributes to its high efficacy and genetic barrier against resistance mutations .

Properties

IUPAC Name

(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34F2N4O7/c1-28(2,3)23-25(36)35-15-16(14-19(35)26(37)38)41-24-22(32-17-8-4-5-9-18(17)33-24)29(30,31)12-7-13-40-20-10-6-11-21(20)42-27(39)34-23/h4-5,7-9,12,16,19-21,23H,6,10-11,13-15H2,1-3H3,(H,34,39)(H,37,38)/b12-7+/t16-,19+,20-,21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWSCEHDGCHIPM-CARGABRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)O)OC3=NC4=CC=CC=C4N=C3C(C=CCOC5CCCC5OC(=O)N1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)O)OC3=NC4=CC=CC=C4N=C3C(/C=C/CO[C@@H]5CCC[C@H]5OC(=O)N1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34F2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid
Reactant of Route 2
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid
Reactant of Route 3
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid
Reactant of Route 5
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid
Reactant of Route 6
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.